2-Phenyl-octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride
Overview
Description
2-Phenyl-octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride, also known as phenelzine, is a potent monoamine oxidase inhibitor used in the treatment of certain conditions. Its IUPAC name is 2-phenyl-6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyrazine-1,3-dione hydrochloride . The compound has a molecular weight of 267.71 g/mol.
Synthesis Analysis
The synthesis of piperazine derivatives, such as this compound, has been explored in various studies . For instance, one method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Molecular Structure Analysis
The InChI code for this compound is 1S/C12H13N3O2.ClH/c16-11-10-8-13-6-7-14 (10)12 (17)15 (11)9-4-2-1-3-5-9;/h1-5,10,13H,6-8H2;1H . This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
The compound is a powder with a molecular weight of 267.71 . It is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Serotonin Receptor Ligands
One of the primary applications of related compounds involves their potential as serotonin receptor ligands. Studies have synthesized new derivatives of quinazolidin-4(3H)-one and 1,2-dihydropyridazine-3,6-dione, including those with 1-aryl-piperazine structures, aiming at evaluating their affinity and selectivity towards serotonin receptors. These compounds have shown significant to moderate affinities for 5-HT(1A) receptors, highlighting their potential for developing new therapeutic agents targeting serotoninergic system dysfunctions, such as depression and anxiety (P. Kowalski et al., 2001; J. Handzlik et al., 2011).
Herbicidal Activity
Another application involves the synthesis of novel herbicidal compounds, where derivatives of piperazine-2,6-diones have been prepared and showed great herbicidal activity. This application demonstrates the compound's utility in agricultural sciences, providing a basis for developing new herbicides (Bin Li et al., 2005).
Antifungal and Antimicrobial Properties
Compounds related to "2-Phenyl-octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride" have been investigated for their antifungal and antimicrobial properties. For example, a novel potential antifungal compound of the 1,2,4-triazole class has shown poor solubility in buffer solutions and better solubility in alcohols, with significant pharmacologically relevant properties (T. Volkova et al., 2020).
Antidepressant and Anxiolytic Activity
Derivatives have also been designed and synthesized for evaluating their antidepressant and anxiolytic effects. Some compounds have demonstrated potent affinity and selectivity for 5-HT7 receptors, showing significant in vivo antidepressant-like activity. This suggests their potential application in developing treatments for mood disorders (Katarzyna Kucwaj-Brysz et al., 2018).
Synthesis of Bioactive Heteroaryl Compounds
The compound has been involved in the synthesis of bioactive heteroaryl compounds, indicating its versatility in creating a range of bioactive molecules with potential therapeutic applications. These synthesized compounds have been screened for antimicrobial activities against various pathogens, showcasing the compound's role in developing new antimicrobial agents (M. Ibrahim et al., 2011).
Mechanism of Action
While the specific mechanism of action for 2-Phenyl-octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride is not provided in the search results, piperazine compounds are known to mediate their anthelmintic action by generally paralyzing parasites, allowing the host body to easily remove or expel the invading organism .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
2-phenyl-6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyrazine-1,3-dione;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2.ClH/c16-11-10-8-13-6-7-14(10)12(17)15(11)9-4-2-1-3-5-9;/h1-5,10,13H,6-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNTYHSGQDYWHTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(CN1)C(=O)N(C2=O)C3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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